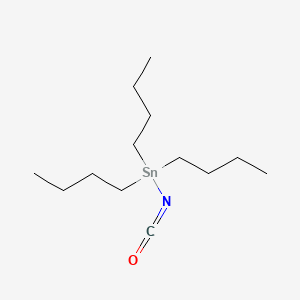Tributyltin isocyanate
CAS No.: 681-99-2
Cat. No.: VC3824004
Molecular Formula: C13H27NOSn
Molecular Weight: 332.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 681-99-2 |
|---|---|
| Molecular Formula | C13H27NOSn |
| Molecular Weight | 332.1 g/mol |
| IUPAC Name | tributyl(isocyanato)stannane |
| Standard InChI | InChI=1S/3C4H9.CNO.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;;/q;;;-1;+1 |
| Standard InChI Key | YGUNDMHXMXDGII-UHFFFAOYSA-N |
| SMILES | CCCC[Sn](CCCC)(CCCC)N=C=O |
| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)N=C=O |
Introduction
Chemical and Structural Characteristics
Tributyltin isocyanate belongs to the organotin family, characterized by a central tin atom bonded to three butyl groups and an isocyanate functional group. Its IUPAC name, tributyl(isocyanato)stannane, reflects this structure . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Density | 1.203 g/mL at 25°C | |
| Boiling Point | 297°C | |
| Flash Point | 110°C (closed cup) | |
| Solubility | Insoluble in water; miscible in organic solvents |
The compound’s isocyanate group () enables nucleophilic reactions, making it valuable for forming carbamates and ureas . Its lipophilic nature facilitates membrane penetration, contributing to both its reactivity and toxicity .
Synthesis and Industrial Production
TBT-I is synthesized via two primary routes:
-
Reaction of Bis(tributyltin) Oxide with Isocyanates:
Bis(tributyltin) oxide () reacts with ω-haloalkyl isocyanates in the presence of hexamethylphosphoramide (HMPA), yielding -tributylstannyl heterocycles . This method achieves quantitative cyclization and coupling with alkyl halides, enabling one-pot synthesis of 2-oxazolidinones . -
Direct Cyanate Halide Exchange:
Tributyltin chloride () reacts with metal cyanates (e.g., ) in organic solvents, facilitated by nickel-based catalysts . This approach avoids phosgene, aligning with greener chemistry principles .
Industrial-scale production is limited due to regulatory restrictions, but suppliers like American Elements and Mendel Chemicals offer TBT-I for research purposes .
Applications in Organic Synthesis
TBT-I serves as a precursor in synthesizing:
-
Heterocyclic Compounds: Forms -tributylstannyl-2-oxazolidinones and tetrahydrooxazinones via cyclization .
-
Polymer Additives: Acts as a stabilizer in PVC and polyurethanes, though largely replaced by less toxic alternatives .
-
Catalysis: Facilitates Stille cross-coupling reactions in palladium-catalyzed transformations .
Despite its utility, the compound’s use has declined due to environmental and health concerns .
Toxicity and Health Hazards
TBT-I exhibits multisystem toxicity, as outlined in safety data sheets :
| Hazard | GHS Code | Effect |
|---|---|---|
| Acute Toxicity (Oral) | H301 | Fatal if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage | H319 | Induces severe eye irritation |
| Organ Toxicity (Prolonged Exposure) | H372 | Damages liver, kidneys, and nervous system |
| Aquatic Toxicity | H410 | Long-lasting harm to aquatic ecosystems |
Mechanistically, TBT-I disrupts mitochondrial function, uncouples oxidative phosphorylation, and induces oxidative stress via NADPH oxidase activation . Chronic exposure in rodents causes vascular dysfunction, collagen deposition, and smooth muscle atrophy .
Environmental Impact and Regulatory Status
Tributyltin compounds, including TBT-I, are classified as priority hazardous substances under the EU Water Framework Directive . Key regulatory thresholds include:
| Environmental Compartment | Quality Standard (μg/L or μg/kg) | Basis |
|---|---|---|
| Freshwater (AA-QS) | 0.0002 | Pelagic community protection |
| Marine Sediment | 0.0046 (wet wt) | Benthic organism safety |
| Human Food Chain | 15.2 (seafood wet wt) | Prevent bioaccumulation |
Recent Research Directions
Recent studies focus on:
-
Alternative Catalysts: Nickel complexes (e.g., ) improve TBT-I synthesis efficiency while minimizing waste .
-
Toxicity Mitigation: Encapsulation in mesoporous silica reduces environmental release without compromising reactivity .
-
Biomedical Probes: Radioisotope-labeled TBT-I derivatives track organotin accumulation in mammalian tissues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume